环己烷甲酰胺-N-(1-(3,4-二甲苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide” is a chemical compound. It belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidin-4-ones . These compounds are characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety, which consists of a pyrazole ring fused to a pyrimidin-4-one ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis
The molecular structure of “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide” is characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety, which consists of a pyrazole ring fused to a pyrimidin-4-one ring .科学研究应用
抗癌应用
新型吡唑并嘧啶衍生物的合成和生物学评估显示出有希望的抗癌和抗 5-脂氧合酶活性。这些化合物,包括各种吡唑并[3,4-d]嘧啶-4(5H)-酮,被合成并评估了其对 HCT-116 和 MCF-7 癌细胞系的细胞毒作用,表明在癌症治疗策略中具有潜在应用 (Rahmouni 等人,2016)。此外,新型吡唑并嘧啶和吡唑并喹唑啉已被设计、合成并评估其体外抗肿瘤活性,特别是对肝癌 (HepG-2) 和乳腺癌 (MCF-7) 人癌细胞。化合物显示出剂量依赖性的细胞毒活性,表明它们作为抗癌剂的潜力 (El-Naggar 等人,2018)。
抗菌应用
多项研究合成了含有吡唑并[3,4-d]嘧啶-4(5H)-酮结构的新杂环,探索了它们的抗菌活性。化合物已针对各种微生物进行了评估,显示出显着的抗菌潜力。这些发现表明该化合物的衍生物在开发新的抗菌剂方面可能很有价值 (Bondock 等人,2008)。
抗炎应用
在超声波辐照的促进下,抗比林基-吡唑并[1,5-a]嘧啶的合成研究,产生了具有有希望的抗炎和抗癌活性的化合物。这些发现突出了该化合物衍生物在抗炎和癌症治疗应用中的治疗潜力 (Kaping 等人,2020)。
分子合成应用
该化合物及其衍生物作为合成复杂分子结构的关键中间体,证明了它们在药物化学和药物设计中的实用性。例如,通过 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的 [3+2] 环加成合成新型异恶唑啉和异恶唑,展示了这些化合物在创建具有潜在生物活性的新分子实体方面的多功能性 (Rahmouni 等人,2014)。
作用机制
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQAPPAEVKHZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。